2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride

Solubility Formulation Bioavailability

Select the hydrochloride salt (CAS 1240528-39-5) for reproducible aqueous-phase chemistry. The 2-position substitution on the pyrrolidine ring provides a unique spatial/electronic profile that regioisomers cannot replicate. With ≥98% purity, this white-to-off-white solid minimizes confounding impurities in enzyme inhibition and cell-based assays. Its enhanced water solubility makes it the preferred reagent for green chemistry protocols and homogeneous reaction conditions. Choose this form over the neutral base or lower-purity analogs to ensure reliable SAR data and reduced in-house purification.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
CAS No. 1240528-39-5
Cat. No. B6144249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride
CAS1240528-39-5
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CS2.Cl
InChIInChI=1S/C9H13NS.ClH/c1-3-8(10-5-1)7-9-4-2-6-11-9;/h2,4,6,8,10H,1,3,5,7H2;1H
InChIKeyYORBBALWVVWUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride (CAS 1240528-39-5): Scientific Procurement and Core Compound Identification


2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride is a heterocyclic organic compound characterized by a pyrrolidine ring substituted at the 2-position with a thiophen-2-ylmethyl group . It is typically provided as a white to off-white solid and is the hydrochloride salt form of the parent base . This compound serves as a versatile small molecule scaffold and a key intermediate in organic synthesis and medicinal chemistry research .

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: The Scientific Rationale Against Simple In-Class Substitution


Direct substitution of 2-(thiophen-2-ylmethyl)pyrrolidine hydrochloride with structurally similar analogs (e.g., the free base form [CAS 125067-44-9] or positional isomers like the 1- or 3-substituted pyrrolidines) is scientifically inadvisable. The hydrochloride salt form confers a distinct and quantifiable advantage in aqueous solubility and stability compared to the neutral base . Furthermore, the specific 2-position substitution on the pyrrolidine ring yields a unique spatial and electronic profile that influences molecular recognition events, a factor that cannot be replicated by regioisomers .

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: Quantifiable Differentiation and Procurement-Relevant Data


Enhanced Aqueous Solubility of the Hydrochloride Salt Form vs. Neutral Base

The hydrochloride salt form of 2-(thiophen-2-ylmethyl)pyrrolidine (CAS 1240528-39-5) exhibits superior water solubility compared to its neutral base counterpart (CAS 125067-44-9) . While the neutral base demonstrates moderate solubility in polar aprotic solvents, the salt form is readily soluble in water .

Solubility Formulation Bioavailability Salt Form

Comparative Oxidative Stability of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form demonstrates improved stability against oxidation compared to the free base. The free base is susceptible to oxidation at the thiophene sulfur under acidic conditions, requiring inert storage environments . The hydrochloride salt form provides a more stable solid-state matrix, reducing this susceptibility .

Stability Storage Oxidation Salt Form

Commercial Availability and Purity Benchmarking Against Regioisomers

2-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride is commercially available at a standardized purity of 98% . In contrast, common regioisomers such as 1-(thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6) and 3-(thiophen-2-ylmethyl)pyrrolidine (CAS 1188264-43-8) are typically offered at a lower purity of 95% . This represents a quantifiable difference in the level of refinement available from standard vendors.

Purity Sourcing Regioisomer Vendor Comparison

2-(Thiophen-2-ylmethyl)pyrrolidine Hydrochloride: High-Value Scientific and Industrial Applications


Aqueous-Phase Organic Synthesis and Catalysis

The enhanced water solubility of the hydrochloride salt makes it the preferred reagent for aqueous-phase organic reactions. Researchers developing green chemistry protocols or conducting reactions incompatible with organic solvents should select this form over the neutral base or regioisomers to ensure complete dissolution and homogeneous reaction conditions .

Medicinal Chemistry and Biological Assay Development

For in vitro assays requiring aqueous buffers (e.g., enzyme inhibition, cell-based assays), the hydrochloride salt's solubility and stability are critical. The 98% purity standard also minimizes confounding effects from impurities, making it a more reliable choice for SAR studies compared to lower-purity regioisomers .

High-Precision Chemical Synthesis and Material Science

In applications where trace impurities can significantly alter material properties (e.g., polymer synthesis, ligand design), the 98% purity of the hydrochloride salt provides a higher starting quality compared to the 95% purity of regioisomeric analogs . This reduces the need for in-house purification and ensures more reproducible results.

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